2alpha,5alpha-Dimethyltetrahydrofuran-3alpha-carboxylic acid methyl ester
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Overview
Description
2alpha,5alpha-Dimethyltetrahydrofuran-3alpha-carboxylic acid methyl ester is an organic compound with the molecular formula C8H14O3. It is a derivative of tetrahydrofuran, a heterocyclic compound that is widely used as a solvent and intermediate in organic synthesis. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions, a carboxylic acid group at the 3 position, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha,5alpha-Dimethyltetrahydrofuran-3alpha-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the ring-opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative . The reaction conditions typically involve the use of active and selective catalysts for the aldol condensation and hydrogenation-cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate catalysts and reaction parameters is crucial for achieving high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2alpha,5alpha-Dimethyltetrahydrofuran-3alpha-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2alpha,5alpha-Dimethyltetrahydrofuran-3alpha-carboxylic acid methyl ester has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2alpha,5alpha-Dimethyltetrahydrofuran-3alpha-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyltetrahydrofuran: A related compound with similar structural features but lacking the carboxylic acid and ester groups.
Tetrahydrofuran: The parent compound, which is widely used as a solvent and intermediate in organic synthesis.
2-Methyltetrahydrofuran: A derivative with a single methyl group at the 2 position.
Uniqueness
2alpha,5alpha-Dimethyltetrahydrofuran-3alpha-carboxylic acid methyl ester is unique due to the presence of both methyl groups and the carboxylic acid methyl ester functional group. This combination of structural features imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl (2R,3R,5S)-2,5-dimethyloxolane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-4-7(6(2)11-5)8(9)10-3/h5-7H,4H2,1-3H3/t5-,6+,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQUHVAEQPJQB-RRKCRQDMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](O1)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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